molecular formula C6HF4NaO4S B1324517 Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate CAS No. 221908-17-4

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate

Cat. No.: B1324517
CAS No.: 221908-17-4
M. Wt: 268.12 g/mol
InChI Key: HVXPVJLSYQBYCR-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be active in the oxidation of glycols and ethylene glycols . The nature of these interactions often involves the compound acting as a probe for catalytic reactions, facilitating the study of enzyme kinetics and mechanisms.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific context. The compound’s ability to modulate enzyme activity is crucial for its role in biochemical assays and research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. These temporal changes are critical for understanding the compound’s full range of biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Understanding the threshold effects and safe dosage ranges is essential for its application in research and potential therapeutic uses .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s role in these pathways is crucial for its function in biochemical studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are important for its biological activity. Understanding these transport mechanisms is key to optimizing its use in research .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. These localization patterns are essential for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate typically involves the fluorination of hydroxybenzenesulfonate derivatives. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced reactors and safety protocols to handle the reactive fluorinating agents. The final product is usually purified through crystallization or chromatography to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonates .

Scientific Research Applications

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is unique due to its combination of fluorine atoms and a hydroxy group, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

IUPAC Name

sodium;2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O4S.Na/c7-1-3(9)6(15(12,13)14)4(10)2(8)5(1)11;/h11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXPVJLSYQBYCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635617
Record name Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221908-17-4
Record name Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate
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Reactant of Route 6
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate

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